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For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for obtaining, installing, and utilizing the DM21
functional code, a machine-learned density functional approximation developed by DeepMind.

DM21 offers a novel approach to Density Functional Theory (DFT) calculations, aiming to

overcome limitations of traditional functionals, particularly in systems with fractional electron

character.[1]

Introduction to DM21
DM21 is a neural network model that maps electron density to chemical interaction energy, a

core component of DFT.[1] It was trained on a dataset of 1161 examples, including systems

with fractional charges and spins, to address systemic problems in previous functional

approximations.[1][2] This allows for a more accurate description of a broad class of chemical

reactions.[2] The code for DM21 is open-sourced and available as an extension to the PySCF

quantum chemistry simulation framework.[1][3]

Quantitative Performance Data
DM21 has been evaluated on several benchmark datasets and has shown state-of-the-art

performance, outperforming many traditional functionals.[1] The following tables summarize the

mean absolute errors (MAE) in kcal/mol for various benchmarks.

Table 1: Performance on General Benchmark Sets[4]
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Functional BBB (MAE) GMTKN55 (MAE) QM9 (MAE)

DM21 < 5 1.5 Not specified

SCAN Not specified 3.6 Not specified

Best Hybrid Not specified > 1.5 Not specified

Table 2: Performance on Transition Metal Chemistry (TMC117 Dataset)[5][6]

Method Median Absolute Error (kcal/mol)

B3LYP@B3LYP (self-consistent) 3.0

DM21@B3LYP 2.3

DM21@DM21 (self-consistent) 2.6

Note: "A@B" denotes an evaluation of functional A on the electron density computed by

functional B.

Experimental Protocols
Obtaining the DM21 Functional Code
The DM21 functional code is available on the DeepMind research GitHub repository.

Protocol 1: Cloning the Repository

Prerequisite: Ensure you have Git installed on your system.

Open a terminal or command prompt.

Execute the following command to clone the repository:

The DM21 code is located in the density_functional_approximation_dm21 subdirectory.

Installation and Configuration
DM21 is designed to be used with the PySCF quantum chemistry package.
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Protocol 2: Setting up the Environment and Installation

Prerequisite: A working Python environment (e.g., Conda) is required.

Install PySCF: If not already installed, install PySCF using pip:

Install DM21 dependencies: Navigate to the density_functional_approximation_dm21
directory and install the required packages:

Add DM21 to Python path: To make the DM21 modules importable, add the

density_functional_approximation_dm21 directory to your PYTHONPATH environment

variable. Alternatively, you can add the following to your Python script:

Running a Calculation with DM21
The following protocol outlines a basic self-consistent field (SCF) calculation on a methane

molecule using DM21 within PySCF.

Protocol 3: Example SCF Calculation

Create a Python script (e.g., run_dm21.py).

Import the necessary libraries from PySCF and DM21.

Define the molecule's geometry.

Initialize the DM21 functional.

Run the SCF calculation.

Computational Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in using the DM21
functional.
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Installation and setup workflow for the DM21 functional.
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Workflow for performing a quantum chemistry calculation with DM21.

Limitations and Considerations
While DM21 shows great promise, researchers should be aware of its current limitations:

Computational Cost: DM21 calculations are significantly more computationally expensive

than traditional DFT functionals.[5] For instance, a single SCF iteration for n-decane can take

several hours on multiple CPU cores.[5]
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Transition Metal Chemistry: DM21 can struggle with self-consistent field (SCF) convergence

for transition metal-containing molecules, which may limit its practical applicability in this

area.[5][6] However, evaluating the DM21 functional on densities obtained from other

functionals like B3LYP can still yield improved accuracy.[5][6]

Geometry Optimization: The numerical noise from the neural network can affect the

calculation of nuclear gradients, which is crucial for geometry optimization.[7][8] This may

require careful adjustment of numerical differentiation steps.[7][8] Studies have shown that

for geometry optimization, DM21 does not currently outperform analytical functionals in

terms of accuracy and is slower.[7][9]

Periodic Systems: The current implementation has limitations for periodic systems and is

primarily suited for molecular calculations.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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functional-code]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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